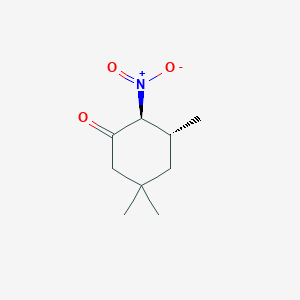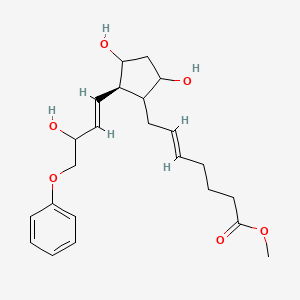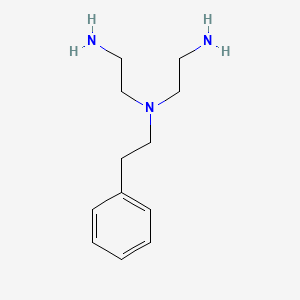
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of imidazole derivatives with dimethoxymethyl and di(propan-2-yl) groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the imidazole ring and facilitate nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the dimethoxymethyl or di(propan-2-yl) groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated imidazole rings.
Applications De Recherche Scientifique
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
4,5-Dimethylimidazole: An imidazole derivative with two methyl groups at positions 4 and 5.
Uniqueness
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole is unique due to the presence of both dimethoxymethyl and di(propan-2-yl) groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
74483-01-5 |
|---|---|
Formule moléculaire |
C12H22N2O2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1-(dimethoxymethyl)-4,5-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C12H22N2O2/c1-8(2)10-11(9(3)4)14(7-13-10)12(15-5)16-6/h7-9,12H,1-6H3 |
Clé InChI |
YYEJCXYBHJKUED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C=N1)C(OC)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

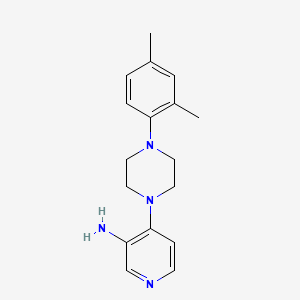
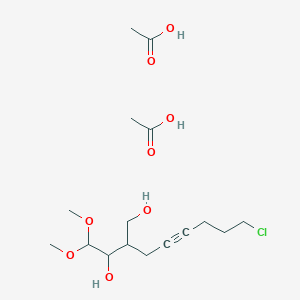
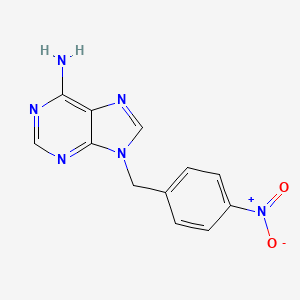

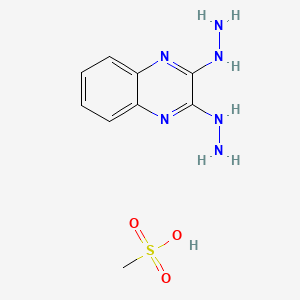
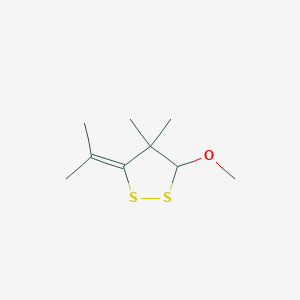
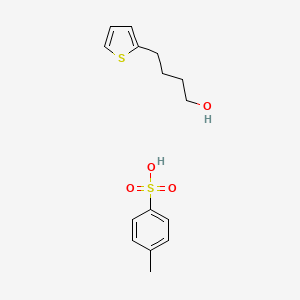
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
